molecular formula C10H20O6 B1602057 Hydroxy-PEG3-ethyl acetate CAS No. 118988-04-8

Hydroxy-PEG3-ethyl acetate

Cat. No.: B1602057
CAS No.: 118988-04-8
M. Wt: 236.26 g/mol
InChI Key: PBLJUNKNKQCNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PEG3-ethyl acetate is a chemical compound with the molecular formula C12H24O7. It is a member of the polyethylene glycol (PEG) family, characterized by the presence of multiple ethylene glycol units. This compound is known for its solubility in water and organic solvents, making it versatile for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-PEG3-ethyl acetate typically involves the reaction of ethyl acetate with polyethylene glycol (PEG) derivatives. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), further enhances the purity of the final product[2][2].

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG3-ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hydroxy-PEG3-ethyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hydroxy-PEG3-ethyl acetate can be compared with other similar compounds:

Similar Compounds

Properties

IUPAC Name

ethyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLJUNKNKQCNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556773
Record name Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118988-04-8
Record name Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG3-ethyl acetate
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG3-ethyl acetate
Reactant of Route 3
Reactant of Route 3
Hydroxy-PEG3-ethyl acetate
Reactant of Route 4
Reactant of Route 4
Hydroxy-PEG3-ethyl acetate
Reactant of Route 5
Reactant of Route 5
Hydroxy-PEG3-ethyl acetate
Reactant of Route 6
Reactant of Route 6
Hydroxy-PEG3-ethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.